(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid” is a chemical compound with the CAS Number: 388119-13-9 and a molecular weight of 250.21 . Its linear formula is C12H10O6 .
Synthesis Analysis
The synthesis of coumarin systems, including “(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10O6/c1-5-6-2-8(13)9(14)4-10(6)18-12(17)7(5)3-11(15)16/h2,4,13-14H,3H2,1H3,(H,15,16) .Scientific Research Applications
Pyrolysis of Polysaccharides
Ponder and Richards (2010) explored the pyrolysis of polysaccharides to understand the chemical mechanisms involved in the formation of small carbon products such as acetic acid. This study could provide insights into the thermal degradation pathways of complex organic compounds, potentially including derivatives like "(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid" (Ponder & Richards, 2010).
Regulation of Cell Death in Yeasts by Acetic Acid
Chaves et al. (2021) discussed the impact of acetic acid on yeast cells, particularly focusing on the cell death process induced by acetic acid. Understanding the cellular effects of acetic acid derivatives could be relevant for biotechnological and biomedical applications (Chaves et al., 2021).
Acetic Acid Bacteria in Fermentation
Lynch et al. (2019) reviewed the role of acetic acid bacteria in the production of fermented foods and beverages, highlighting the unique oxidative fermentation process. This research could offer perspectives on the use of acetic acid derivatives in fermentation processes (Lynch et al., 2019).
Synthesis of Benzo[c]chromen-6-ones
Mazimba (2016) reviewed synthetic protocols for benzo[c]chromen-6-ones, compounds with pharmacological significance. This review might provide insights into synthetic methods that could be applicable to the synthesis of related compounds such as "(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid" (Mazimba, 2016).
Safety And Hazards
properties
IUPAC Name |
2-(6,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-5-6-2-8(13)9(14)4-10(6)18-12(17)7(5)3-11(15)16/h2,4,13-14H,3H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKELHZLAKMOKAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585884 |
Source
|
Record name | (6,7-Dihydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid | |
CAS RN |
388119-13-9 |
Source
|
Record name | (6,7-Dihydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.